molecular formula C13H17ClN2 B1589326 4-(4-Cyanobenzyl)piperidine hydrochloride CAS No. 333987-04-5

4-(4-Cyanobenzyl)piperidine hydrochloride

Cat. No.: B1589326
CAS No.: 333987-04-5
M. Wt: 236.74 g/mol
InChI Key: FRVVADSLOPUQJI-UHFFFAOYSA-N
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Description

4-(4-Cyanobenzyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanobenzyl)piperidine hydrochloride typically involves the reaction of piperidine with 4-cyanobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Cyanobenzyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-(4-Cyanobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Cyanobenzyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    Piperine: A natural alkaloid found in black pepper, known for its bioavailability-enhancing properties.

    Piperidine: The parent compound, widely used in organic synthesis and as a precursor for various pharmaceuticals.

    1-(4-Fluorobenzyl)piperidine: A synthetic derivative with potential antimalarial activity

This compound stands out due to its unique combination of a cyanobenzyl group and a piperidine ring, which imparts specific chemical and biological properties that are valuable in research and industrial applications.

Biological Activity

4-(4-Cyanobenzyl)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a cyanobenzyl group, which contributes to its unique biological profile. The molecular formula is C12_{12}H14_{14}ClN2_{2} and it has a molecular weight of approximately 226.7 g/mol.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism can be summarized as follows:

  • Target Interaction : The compound exhibits affinity for certain kinases, influencing pathways such as the PI3K-AKT pathway, which is crucial in cell proliferation and survival.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, potentially modulating their activity and affecting downstream signaling events.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity in various cancer models. For instance:

  • In vitro studies have shown that the compound inhibits the growth of human tumor cell lines, suggesting its potential as an anticancer agent.
  • In vivo studies using xenograft models demonstrated tumor growth inhibition at tolerable doses.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 2 to 4 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating strong antibacterial efficacy comparable to standard antibiotics like norfloxacin.

Case Studies

  • Antitumor Efficacy : A study conducted on mice with implanted tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed.
  • Cellular Assays : Various cellular assays demonstrated that the compound effectively modulates key signaling pathways involved in cancer progression, particularly through the inhibition of AKT phosphorylation.

Data Tables

Biological ActivityObservationsReference
AntitumorSignificant tumor growth inhibition in vivo
AntibacterialMIC values of 2-4 µg/mL against E. coli
Enzyme InhibitionModulation of PI3K-AKT pathway

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c14-10-13-3-1-11(2-4-13)9-12-5-7-15-8-6-12;/h1-4,12,15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVVADSLOPUQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469933
Record name 4-(4-Cyanobenzyl)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333987-04-5
Record name 4-(4-Cyanobenzyl)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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